molecular formula C25H31NO3 B4588422 cyclopentyl 6-(4-tert-butylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

cyclopentyl 6-(4-tert-butylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B4588422
M. Wt: 393.5 g/mol
InChI Key: QWNKINHAKGZCKX-UHFFFAOYSA-N
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Description

Cyclopentyl 6-(4-tert-butylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C25H31NO3 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.23039385 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Generation and Reactions of Lithiated tert-Butyl Cyclopropanecarboxylates

  • Research by Häner, Maetzke, and Seebach (1986) in "Helvetica Chimica Acta" discusses the lithiation and subsequent reactions of tert-butyl cyclopropanecarboxylates, including those with tert-butylphenyl groups, similar to the compound . This study is significant for understanding the chemical transformations and potential applications of such compounds (Häner, Maetzke, & Seebach, 1986).

Synthesis of Conformationally Constrained Tryptophan Derivatives

  • Horwell, Nichols, Ratcliffe, and Roberts (1994) in the "Journal of Organic Chemistry" explored the synthesis of tryptophan derivatives with structures related to the compound of interest. These derivatives are used in peptide and peptoid conformation elucidation studies, highlighting the importance of such compounds in biochemical research (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Photocatalytic Dearomative Intermolecular Cycloaddition

  • A study by Oderinde et al. (2020) in "The Journal of Organic Chemistry" describes the use of photocatalytic [2 + 2] cycloaddition for constructing complex molecular structures, including indole and indoline rings. This research highlights the potential applications of compounds like the one in drug discovery programs (Oderinde et al., 2020).

Congested Ferrocenyl Polyphosphanes

  • The work by Mom et al. (2011) in "Inorganic Chemistry" on the synthesis of novel cyclopentadienyl salts, including those with tert-butyl groups, provides insights into the chemical properties and potential applications of similar complex organic compounds (Mom et al., 2011).

Experimental Antiulcer Drugs and Cyclopenta[c] Pyrroles

  • Bell et al. (1977) in the "Journal of Heterocyclic Chemistry" investigated transformations of cyclopenta[c]pyrroles, which share structural similarities with the compound . This study is pertinent to understanding the chemical behavior and potential therapeutic applications of such compounds (Bell et al., 1977).

Properties

IUPAC Name

cyclopentyl 6-(4-tert-butylphenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO3/c1-15-22-20(26-23(15)24(28)29-19-7-5-6-8-19)13-17(14-21(22)27)16-9-11-18(12-10-16)25(2,3)4/h9-12,17,19,26H,5-8,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNKINHAKGZCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=O)CC(C2)C3=CC=C(C=C3)C(C)(C)C)C(=O)OC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cyclopentyl 6-(4-tert-butylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
cyclopentyl 6-(4-tert-butylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 3
cyclopentyl 6-(4-tert-butylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
cyclopentyl 6-(4-tert-butylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 5
cyclopentyl 6-(4-tert-butylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 6
cyclopentyl 6-(4-tert-butylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

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